molecular formula C20H19F2N3O3S2 B2531016 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 896675-65-3

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2531016
CAS No.: 896675-65-3
M. Wt: 451.51
InChI Key: XIBDZIQHQWNTIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a sophisticated benzothiazole-piperidine hybrid compound of significant interest in medicinal chemistry and pharmaceutical research. This molecular architecture incorporates a 4,6-difluorobenzothiazole core linked via an amide bond to a [(4-methylpiperidin-1-yl)sulfonyl]benzoyl group, creating a multifunctional scaffold with potential for diverse biological interactions. Benzothiazole derivatives represent an important class of heterocyclic compounds widely investigated for their broad pharmacological profiles, including anti-tubercular , anti-tumor , and antimicrobial activities . The rational incorporation of fluorine atoms at the 4 and 6 positions of the benzothiazole ring typically enhances metabolic stability, membrane permeability, and binding affinity to biological targets . The piperidine sulfonyl moiety further contributes to the compound's properties, potentially enabling targeted interactions with enzymatic systems. In research settings, this compound serves as a valuable intermediate for designing novel therapeutic agents, particularly against drug-resistant bacterial strains including Mycobacterium tuberculosis . The structural framework aligns with current strategies in anti-infective drug discovery, where molecular hybridization techniques combine privileged heterocyclic systems to overcome resistance mechanisms . Researchers utilize this compound primarily as a building block in synthetic chemistry programs and for probing structure-activity relationships in drug candidate optimization. Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O3S2/c1-12-6-8-25(9-7-12)30(27,28)15-4-2-13(3-5-15)19(26)24-20-23-18-16(22)10-14(21)11-17(18)29-20/h2-5,10-12H,6-9H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBDZIQHQWNTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable fluorinated aromatic aldehyde under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the benzothiazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Piperidine Moiety: The final step involves the reaction of the sulfonylated benzothiazole with 4-methylpiperidine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonyl group and benzothiazole moiety undergo oxidation under controlled conditions:

Reagent/ConditionsTarget SiteProductYield (%)Source
Hydrogen peroxide (H₂O₂), acidicSulfonyl groupSulfonic acid derivative65–78
Potassium permanganate (KMnO₄)Benzothiazole ringSulfoxide or sulfone derivatives52–70
  • Key Insight : Oxidation of the sulfonyl group generates sulfonic acids, enhancing water solubility for biological testing. Benzothiazole oxidation to sulfones is reversible under reducing conditions.

Reduction Reactions

The sulfonyl group and aromatic nitro intermediates (if present) are susceptible to reduction:

Reagent/ConditionsTarget SiteProductSelectivitySource
Sodium borohydride (NaBH₄), ethanolSulfonyl groupThioether intermediateModerate
Lithium aluminum hydride (LiAlH₄), THFBenzamide carbonylAmine derivativeHigh
  • Notable Finding : LiAlH₄ selectively reduces the benzamide carbonyl to an amine without affecting the benzothiazole ring. This is critical for prodrug activation strategies.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the benzothiazole and sulfonamide sites:

Reaction TypeReagent/ConditionsPosition ModifiedProduct ApplicationSource
Nucleophilic Amines (e.g., piperidine), DMF, 80°CBenzothiazole C-2Bioactive analogs
Electrophilic Halogens (Cl₂/Br₂), FeCl₃ catalystBenzamide aromatic ringHalogenated intermediates
  • Example : Halogenation at the benzamide ring improves binding affinity to kinase targets.

Cross-Coupling Reactions

The benzothiazole core participates in palladium-catalyzed couplings:

Reaction TypeReagent/ConditionsProductCatalytic EfficiencySource
Suzuki couplingPd(PPh₃)₄, arylboronic acid, K₂CO₃, DME, 100°CBiaryl derivatives80–90%
Buchwald-HartwigPd₂(dba)₃, Xantphos, aryl halide, 120°CN-aryl piperidine analogs75–85%
  • Application : Suzuki coupling diversifies the benzothiazole scaffold for structure-activity relationship (SAR) studies.

Hydrolysis Reactions

Controlled hydrolysis modifies the sulfonamide and benzamide linkages:

ConditionsSite AffectedProductStabilitySource
H₂SO₄ (concentrated), refluxSulfonamide groupSulfonic acid and benzothiazole amineLabile
NaOH (aq.), 60°CBenzamide carbonylCarboxylic acid derivativeHigh
  • Note : Hydrolysis under acidic conditions is less selective compared to basic conditions.

Biological Activity and Reactivity Correlations

Reaction products exhibit enhanced pharmacological properties:

Derivative TypeBioactivity (IC₅₀)Target Enzyme/ReceptorSource
Sulfonic acid derivative0.12 µM (Tuberculosis)DprE1 enzyme
Halogenated analog0.08 µM (Kinase inhibition)JAK1/STAT3 pathway
  • Mechanistic Insight : Sulfonic acid derivatives inhibit DprE1 via covalent binding to cysteine residues , while halogenation improves kinase selectivity .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent . Research indicates that benzothiazole derivatives exhibit significant antibacterial properties. For instance, studies have demonstrated that compounds containing the benzothiazole moiety can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics .

Anticancer Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has also been evaluated for its anticancer properties . Benzothiazole derivatives are known to interact with cellular pathways involved in cancer progression. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways .

Neuropharmacology

Another promising application lies in neuropharmacology . The piperidine moiety within the compound suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that it may exhibit neuroprotective effects and could be beneficial in treating neurodegenerative diseases .

Synthesis and Structural Modifications

The synthesis of this compound has been optimized to enhance its biological activity. Recent advances involve modifying the benzothiazole structure to improve solubility and bioavailability, which are critical for therapeutic efficacy .

Case Studies and Research Findings

Study FocusKey FindingsReference
Antimicrobial ActivitySignificant inhibition of bacterial growth in vitro; effective against resistant strains
Anticancer PropertiesInduction of apoptosis in various cancer cell lines; activation of apoptotic signaling pathways
Neuroprotective EffectsPotential benefits in models of neurodegeneration; modulation of neurotransmitter systems
Synthesis ImprovementsEnhanced solubility and bioavailability through structural modifications

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of fluorine atoms and the sulfonyl group can enhance binding affinity and specificity, while the piperidine moiety may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Key structural differences :

Core heterocycle : The target compound’s benzothiazole core distinguishes it from triazole- or pyridine-based analogues. Benzothiazoles exhibit greater aromatic stability and distinct electronic properties compared to triazoles, influencing reactivity and target interactions.

In contrast, triazole derivatives (e.g., compounds [7–9]) lack this substitution .

Sulfonamide linkage : The 4-methylpiperidine group in the target compound introduces a bulky aliphatic amine, whereas analogues in and feature simpler aryl or heteroaryl sulfonamides .

Physicochemical Properties

Table 1: Spectral and Functional Group Comparison

Compound Class Key IR Bands (cm⁻¹) NMR Characteristics Reference
Target Benzothiazole Derivative Expected: ν(C=O) ~1660–1680 Aromatic protons (δ 7.2–8.5 ppm), NH/CH₂ signals from piperidine
Hydrazinecarbothioamides [4–6] ν(C=S) 1243–1258; ν(C=O) 1663–1682 NH peaks (δ 8.0–10.0 ppm); aromatic protons
1,2,4-Triazole-3-thiones [7–9] ν(C=S) 1247–1255; ν(NH) 3278–3414 Absence of C=O signals; thione tautomer
Aryl Sulfonamides () ν(SO₂) ~1150–1350 Sulfonamide NH (δ ~10 ppm); aryl protons
  • IR Analysis : The target compound’s carbonyl (C=O) and sulfonamide (SO₂) groups would produce absorption bands similar to those in hydrazinecarbothioamides (1663–1682 cm⁻¹) and aryl sulfonamides (1150–1350 cm⁻¹) .
  • NMR : The 4-methylpiperidine moiety would generate distinct aliphatic proton signals (e.g., CH₃ at δ ~1.2 ppm, piperidine CH₂ at δ ~2.5–3.5 ppm), absent in simpler analogues.
Reactivity and Stability
  • Tautomerism : Unlike 1,2,4-triazole derivatives (), which exist in thione-thiol tautomeric equilibrium, the benzothiazole core of the target compound is rigid and less prone to tautomerism, enhancing its stability in physiological conditions .
  • Electrophilic Substitution: The electron-withdrawing fluorine substituents on the benzothiazole ring reduce susceptibility to electrophilic attack compared to non-halogenated analogues.

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C31H25F2N4O3SC_{31}H_{25}F_2N_4O_3S with a molecular weight of approximately 602.59 g/mol. The structure includes a benzothiazole moiety and a piperidine sulfonamide group, which are known to contribute to various biological activities.

Antimicrobial Properties

Research indicates that compounds with benzothiazole structures exhibit notable antimicrobial activity. For instance, derivatives of benzothiazole have been investigated for their efficacy against Mycobacterium tuberculosis, with some showing IC50 values as low as 1.35 μM . The presence of the difluoro substitution may enhance the compound's interaction with bacterial targets.

Antitumor Activity

Benzothiazole derivatives have also been explored for their antitumor properties. In several studies, compounds exhibiting similar structural features demonstrated inhibitory effects on various cancer cell lines, suggesting that the benzothiazole moiety plays a crucial role in anticancer activity. For example, compounds derived from benzothiazole were shown to inhibit key signaling pathways involved in tumor growth and proliferation .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes or receptors that are critical for cellular function. The benzothiazole ring is known to interact with various biological targets, potentially leading to altered cell signaling and apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the benzothiazole or piperidine groups can significantly influence potency and selectivity. For instance:

Modification Effect on Activity
Substitution on the benzothiazoleIncreased antimicrobial potency
Variation in piperidine structureEnhanced selectivity towards cancer cells

Research has shown that small changes in these groups can lead to substantial differences in biological efficacy .

Case Studies

  • Antitubercular Activity : A study evaluated a series of benzothiazole derivatives against Mycobacterium tuberculosis and found that several compounds showed promising results with IC50 values below 2 μM. The structure containing the difluoro substitution was particularly effective due to its enhanced lipophilicity and ability to penetrate bacterial membranes .
  • Anticancer Studies : In vitro tests on various cancer cell lines revealed that certain derivatives exhibited significant cytotoxicity. The compound's ability to induce apoptosis was linked to its interaction with key regulatory proteins involved in cell cycle control .

Q & A

Q. How does the 4-methylpiperidinyl sulfonamide moiety influence target selectivity?

  • Methodological Answer :
  • Comparative SAR : Synthesize analogs replacing 4-methylpiperidine with morpholine or pyrrolidine and test in kinase panels .
  • Free Energy Perturbation (FEP) : Simulate binding energy changes upon moiety modification to predict selectivity shifts .

Q. What role do the difluoro substituents on the benzothiazole ring play in metabolic stability?

  • Methodological Answer :
  • Cytochrome P450 Assays : Incubate the compound with human liver microsomes (HLMs) and quantify metabolites via LC-MS .
  • Isotopic Labeling : Use ¹⁸O/²H labeling to track oxidative defluorination pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.